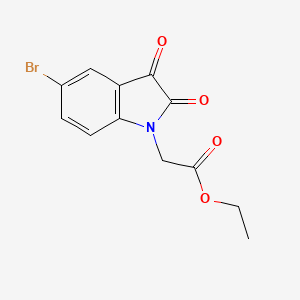

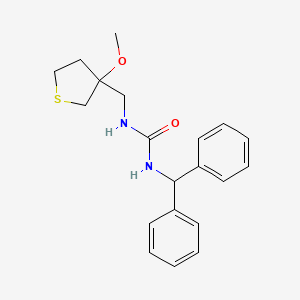

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine, commonly known as Rolipram, is a chemical compound that is used in scientific research to study various biological processes. It is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. Rolipram has been shown to have several biochemical and physiological effects, and its mechanism of action has been extensively studied.

科学的研究の応用

Synthesis of Metal Complexes for Potential Anticancer Applications : The compound has been utilized in the synthesis of palladium(II) and platinum(II) complexes. These complexes, containing benzimidazole ligands, have shown potential as anticancer compounds. Their structures were elucidated using various physico-chemical techniques and exhibited activity against different cancer cell lines, including breast cancer, colon carcinoma, and hepatic carcinoma (Ghani & Mansour, 2011).

Use in Chiral Discrimination by NMR : The related compound, 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid, was effectively used as a chiral derivatizing agent for discrimination of enantiomeric alcohols and amines by 1H NMR. This application is crucial in determining the enantiomeric purities and absolute configurations of these compounds (Miyano et al., 1989).

Catalytic Amination Processes : The compound has been studied in the context of catalytic amination processes. For instance, the amination of 1-methoxy-2-propanol over silica supported nickel catalysts was explored. This process is significant in the production of amino compounds with high selectivity (Bassili & Baiker, 1990).

Determination of Absolute Configuration of Chiral Carbinol Carbons : The Mosher ester analysis, involving the use of α-methoxy-α-trifluoromethylphenylacetic acid esters, is a method used for deducing the configuration of unknown stereogenic secondary carbinol centers. This technique is fundamental in stereochemical studies in organic chemistry (Hoye, Jeffrey & Shao, 2007).

Preparation of High-Spin Organic Polymers : A related compound, poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], was synthesized via the Gilch reaction. This polymer exhibited reversible redox properties and was a precursor to a high-spin organic polymer, which is a significant advancement in materials science (Kurata, Pu & Nishide, 2007).

Electrochemical Synthesis of N-Protected Amines : Electrochemical methods were developed for the synthesis of N-protected (1-methoxyalkyl)amines. This process is significant for the synthesis of various organic compounds, providing a standardized method with high yields (Walęcka-Kurczyk et al., 2022).

特性

IUPAC Name |

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMICMWRZNBCKBU-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2=CC=CC=C12)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@H](CC2=CC=CC=C12)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-1-methoxy-2,3-dihydro-1H-inden-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(5-methyl[1,6]naphthyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B2978582.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2978583.png)

![1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2978585.png)

![(3-Methoxyphenyl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2978588.png)

![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2978589.png)

![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2978590.png)

![[(7S)-5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/structure/B2978592.png)